molecular formula C7H7F2NO B1601554 4-Ethoxy-2,6-difluoropyridine CAS No. 837364-93-9

4-Ethoxy-2,6-difluoropyridine

Cat. No. B1601554
CAS RN: 837364-93-9
M. Wt: 159.13 g/mol
InChI Key: PRXAJWCSWZZUFI-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluoropyridine (4-EDP) is a synthetic organofluorine compound composed of a pyridine ring and two fluorine atoms. It is a colorless liquid at room temperature and has a boiling point of 200°C. 4-EDP has a wide range of applications in scientific research and laboratory experiments, including its use as a reagent in organic synthesis, a catalyst in polymerization reactions, and a ligand in coordination chemistry. In addition, 4-EDP has been studied for its potential biochemical and physiological effects.

Scientific Research Applications

  • Regioselectivity in Deprotometalation of Pyridines :

    • A study by Hedidi et al. (2016) explored the deprotometalation of methoxy- and fluoro-pyridines, including 2,6-difluoropyridine. This process, using a mixed lithium-zinc combination, was efficient in functionalizing specific positions of the pyridine ring, indicating potential applications in selective chemical synthesis.
  • Quantum Mechanical and Spectroscopic Analysis :

    • Research on a related compound, 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, was conducted by Hajam et al. (2021). They performed detailed vibrational frequency calculations, UV-Vis analysis, and molecular docking studies, which can be extrapolated to study the properties and interactions of 4-Ethoxy-2,6-difluoropyridine.
  • Synthesis of Trifluoromethyl-Substituted Heteroarenes :

    • The synthesis and application of 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a precursor related to this compound, was investigated by Sommer et al. (2017). ETFBO is used for preparing trifluoromethyl-substituted thiophenes, furans, pyrrols, and piperazines, highlighting its utility in synthesizing diverse heteroaromatic compounds.
  • Protection of Hydroxyl Groups in Carbohydrate Chemistry :

    • The study by Spjut et al. (2010) designed and synthesized a group for hydroxyl protection, which can be related to the functionalization possibilities of this compound in carbohydrate chemistry.
  • Synthesis and Biological Activity of Fluorinated Compounds :

    • Research by Raache et al. (2016) focused on synthesizing new fluorinated compounds, including derivatives of 4-amino-2-ethoxy-3,5,6trifluoropyridine, and evaluating their biological significance, indicating the potential medicinal chemistry applications of fluoropyridines.

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2,6-difluoropyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with proteins and other biomolecules, potentially leading to modifications in their structure and function .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating this pathway, this compound can affect gene expression and cellular metabolism. Additionally, it has been observed to induce oxidative stress in certain cell types, leading to alterations in cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzyme active sites, leading to either inhibition or activation of the enzyme’s function. For instance, the binding of this compound to cytochrome P450 enzymes can result in the inhibition of their catalytic activity, thereby affecting the metabolism of other substrates. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by various factors, including temperature and pH. Over extended periods, this compound may undergo degradation, leading to the formation of degradation products that can have distinct biochemical effects. Long-term exposure to this compound in in vitro and in vivo studies has shown potential impacts on cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular and organ function becomes pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes. These enzymes facilitate the oxidation of the compound, leading to the formation of metabolites that can be further conjugated and excreted. The interaction with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH) is crucial for the enzymatic activity of cytochrome P450 enzymes. Additionally, this compound can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its biochemical activity. For instance, its accumulation in the endoplasmic reticulum can enhance its interaction with cytochrome P450 enzymes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is known to localize in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. Additionally, post-translational modifications and targeting signals can direct this compound to specific organelles, influencing its biochemical effects. The precise localization within subcellular compartments can determine the extent of its interaction with various biomolecules and its overall impact on cellular function .

properties

IUPAC Name

4-ethoxy-2,6-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO/c1-2-11-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRXAJWCSWZZUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479221
Record name 4-Ethoxy-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

837364-93-9
Record name 4-Ethoxy-2,6-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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